

comparative analysis of the off-target effects of Dasatinib and M6

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Compound of Interest

Compound Name: Dasatinib metabolite M6

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Comparative Analysis of Off-Target Effects: Dasatinib vs. M6

A direct comparative analysis of the off-target effects of Dasatinib and a compound referred to as "M6" is not feasible based on publicly available scientific literature. While extensive data exists for the multi-kinase inhibitor Dasatinib, information on "M6" is limited to a single study identifying it as a potential anti-tuberculosis agent with a specific target in *Mycobacterium tuberculosis*. The therapeutic contexts and known mechanisms of these two compounds are vastly different, precluding a meaningful head-to-head comparison of their off-target profiles.

This guide will provide a comprehensive overview of the well-documented off-target effects of Dasatinib. Additionally, it will summarize the currently available information on compound M6 to highlight its distinct pharmacological profile.

Dasatinib: A Multi-Targeted Kinase Inhibitor with a Broad Off-Target Profile

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).^{[1][2][3]} Its primary on-target activity is the inhibition of the BCR-ABL fusion protein.^{[1][2]} However, Dasatinib is known to be a multi-targeted inhibitor, affecting a wide range of other kinases, which contributes to both its therapeutic efficacy in certain contexts and its characteristic side effects.^{[1][2][4]}

Key Off-Target Kinases of Dasatinib

Dasatinib's off-target interactions are numerous and have been extensively studied. The most significant off-target kinase families include:

- **SRC Family Kinases (SFKs):** Dasatinib is a potent inhibitor of SFKs, including SRC, LCK, LYN, YES, and FYN.[\[1\]](#)[\[4\]](#)[\[5\]](#) Inhibition of these kinases is thought to contribute to some of Dasatinib's anti-leukemic effects but also to side effects such as platelet dysfunction.
- **c-Kit:** This receptor tyrosine kinase is involved in the development of various cell types. Inhibition of c-Kit by Dasatinib can be beneficial in cancers where this kinase is overactive but can also lead to off-target effects.[\[1\]](#)
- **Platelet-Derived Growth Factor Receptor (PDGFR) α/β :** Inhibition of PDGFR signaling is another significant off-target activity of Dasatinib.[\[1\]](#)[\[4\]](#)
- **Ephrin Receptors:** Dasatinib also shows activity against members of the ephrin receptor family of tyrosine kinases.[\[6\]](#)

The following table summarizes the inhibitory activity of Dasatinib against its primary target and key off-target kinases.

Target Kinase	IC50 (nM)	Kinase Family	Primary Role
BCR-ABL	<1	Tyrosine Kinase	On-target (CML, Ph+ ALL)
SRC	0.5	SRC Family	Off-target
LCK	1.0	SRC Family	Off-target
YES	0.4	SRC Family	Off-target
c-Kit	5.0	Receptor Tyrosine Kinase	Off-target
PDGFR β	28	Receptor Tyrosine Kinase	Off-target

Note: IC50 values are compiled from various in vitro studies and can vary depending on the assay conditions.[\[2\]](#)

Clinical Manifestations of Dasatinib's Off-Target Effects

The broad kinase inhibition profile of Dasatinib is associated with a range of clinically observed adverse events:[\[7\]](#)[\[8\]](#)

- **Pleural Effusion:** This is one of the most common and well-documented side effects of Dasatinib therapy, with an incidence that can be significant.[\[3\]](#)[\[8\]](#)[\[9\]](#) The exact mechanism is not fully understood but is thought to be related to off-target inhibition of kinases involved in fluid homeostasis.
- **Cardiovascular Toxicity:** Dasatinib has been associated with cardiovascular events, including congestive heart failure, pericardial effusion, QT prolongation, and pulmonary hypertension.[\[3\]](#)[\[10\]](#)
- **Hematological Toxicities:** Grade 3/4 hematological toxicities such as neutropenia, anemia, and thrombocytopenia are frequently observed in patients treated with Dasatinib.[\[3\]](#)[\[11\]](#)
- **Gastrointestinal Side Effects:** Diarrhea, nausea, and vomiting are also common adverse events.[\[11\]](#)

Compound M6: A Potential Anti-Tuberculosis Agent

In contrast to the extensive data on Dasatinib, information on "M6" is confined to a 2024 study investigating novel treatments for tuberculosis (TB).[\[12\]](#) This research identified M6 as a compound with activity against *Mycobacterium smegmatis*.[\[12\]](#)

Identified Target of M6

The study utilized reverse molecular docking and CRISPR/Cas9 technology to identify the primary target of M6 in *Mycobacterium tuberculosis* (MTB).[\[12\]](#)

- **Primary Target: IspD:** The research concluded that IspD, a key enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway of MTB, is the novel target of compound M6.[\[12\]](#) The MEP pathway is essential for the survival of many bacteria, including MTB, but is absent in humans, making it an attractive target for antimicrobial drug development.

The study reported the following kinetic data for M6's interaction with IspD:[12]

Substrate	aKi (μM)	Ki (μM)
MEP	609.58	81.33
CTP	657.89	40.07

Off-Target Profile of M6

The available publication on M6 focuses exclusively on its on-target activity against the bacterial enzyme IspD and does not provide any information regarding its off-target effects on human kinases or other proteins.[12] Therefore, a comparative analysis with Dasatinib's off-target profile is not possible.

Experimental Protocols

The determination of kinase inhibitor off-target profiles involves a variety of specialized assays. Below are overviews of common methodologies used in such studies.

Kinome Profiling (Competition Binding Assay)

This high-throughput screening method is used to assess the interaction of a compound against a large panel of kinases.

- Principle: The assay relies on the competition between the test compound (e.g., Dasatinib) and a known, immobilized ligand for binding to the active site of a kinase. A reduction in the amount of kinase bound to the immobilized ligand in the presence of the test compound indicates binding.
- Methodology:
 - A library of human kinases is prepared.
 - An active-site-directed ligand is immobilized on a solid support.
 - The kinases are incubated with the immobilized ligand and the test compound across a range of concentrations.

- After reaching equilibrium, unbound components are washed away.
- The amount of kinase bound to the solid support is quantified, often using methods like qPCR for DNA-tagged kinases.
- The data is used to calculate dissociation constants (K_d) or percentage of inhibition, which indicates the binding affinity of the compound for each kinase.^[6]

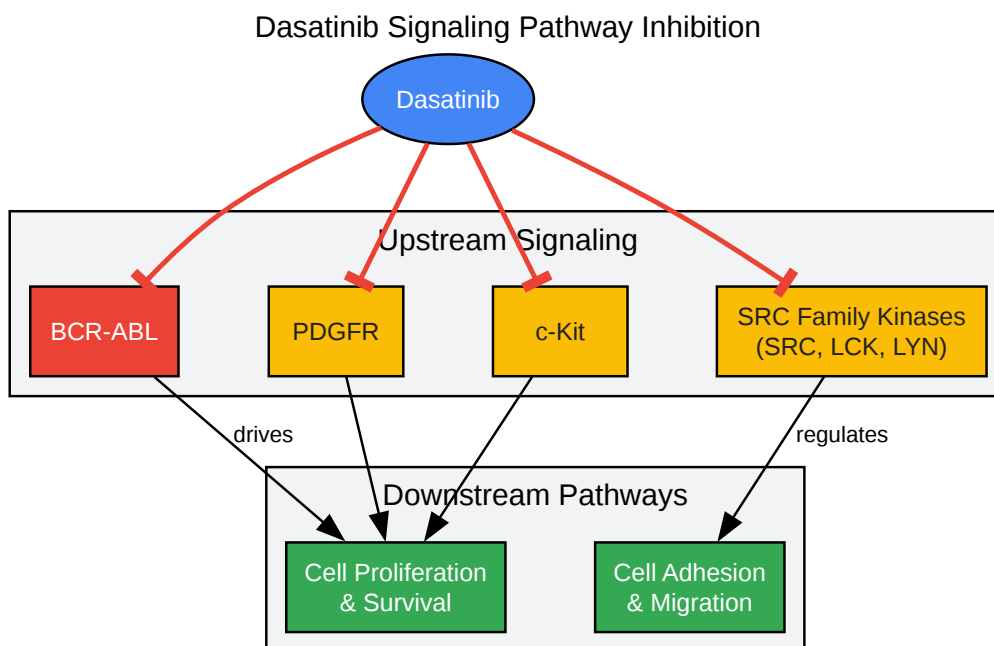
In Vitro Kinase Activity Assay

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

- Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The inhibitory effect of a compound is determined by the reduction in substrate phosphorylation.
- Methodology:
 - Serial dilutions of the test compound are prepared.
 - The kinase, its substrate, and ATP are combined in a reaction buffer.
 - The test compound or a vehicle control is added to the reaction mixture.
 - The reaction is incubated for a specific time at a controlled temperature.
 - The amount of phosphorylated substrate is measured using methods such as radiometric assays (with ^{32}P -labeled ATP) or fluorescence/luminescence-based assays that detect ADP production or substrate phosphorylation.
 - The concentration-response data is used to calculate the IC_{50} value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.^{[2][6]}

Signaling Pathway and Experimental Workflow Diagrams

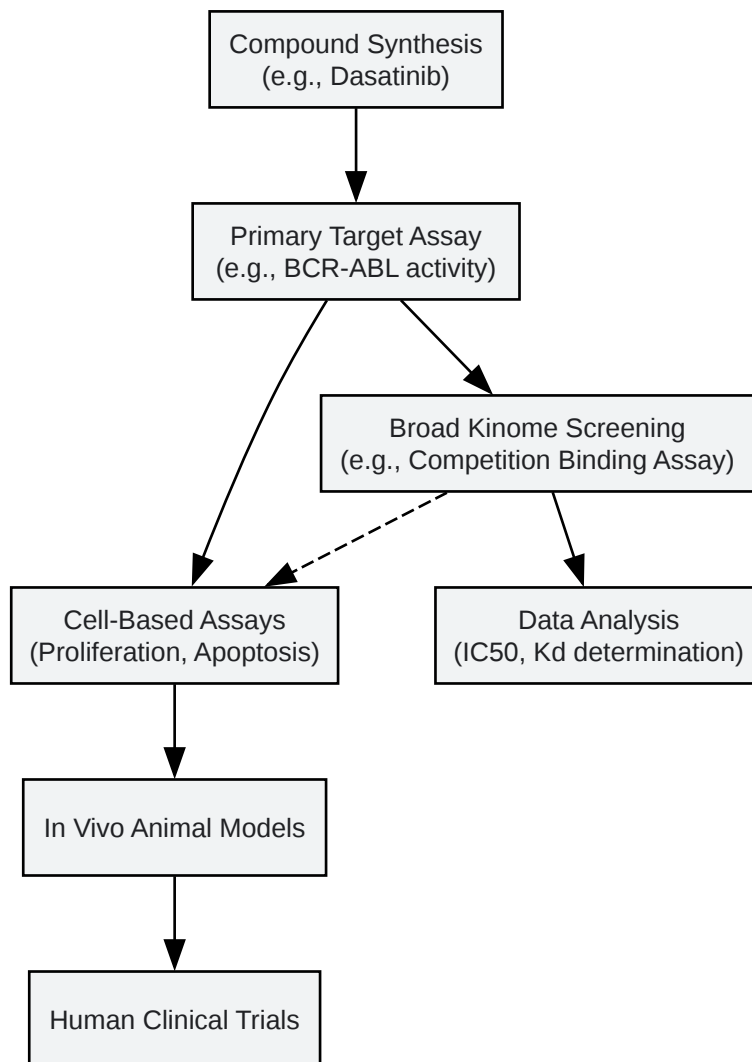
The following diagrams illustrate the signaling pathways affected by Dasatinib and a general workflow for evaluating kinase inhibitors.



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Caption: Dasatinib inhibits the on-target BCR-ABL kinase and several off-target kinases.

Experimental Workflow for Kinase Inhibitor Profiling



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Caption: A typical workflow for characterizing the on- and off-target effects of a kinase inhibitor.

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